(E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Overview
Description
(E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE include other propenone derivatives and compounds with similar functional groups, such as:
- (E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
- (E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-PROPYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-2-24-21(12-13-23-24)22(25)11-10-18-8-9-20(27-18)15-26-19-7-6-16-4-3-5-17(16)14-19/h6-14H,2-5,15H2,1H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWFCKQLZLZWCB-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)C(=O)/C=C/C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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